molecular formula C11H8ClN B8647577 4-(2-Chloro-phenyl)pyridine

4-(2-Chloro-phenyl)pyridine

Cat. No.: B8647577
M. Wt: 189.64 g/mol
InChI Key: VJNKARHHXUXBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-phenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-phenyl)pyridine typically involves the reaction of 2-chlorobenzaldehyde with pyridine under specific conditions. One common method includes the use of a base catalyst and an organic solvent to facilitate the reaction. The reaction conditions often involve heating the mixture to promote the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods can include the use of continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chloro-phenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-(2-Chloro-phenyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-phenyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    4-(2-Bromophenyl)pyridine: Similar in structure but with a bromine atom instead of chlorine.

    4-(2-Fluorophenyl)pyridine: Contains a fluorine atom in place of chlorine.

    4-(2-Methylphenyl)pyridine: Substituted with a methyl group instead of chlorine.

Uniqueness: 4-(2-Chloro-phenyl)pyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications.

Properties

Molecular Formula

C11H8ClN

Molecular Weight

189.64 g/mol

IUPAC Name

4-(2-chlorophenyl)pyridine

InChI

InChI=1S/C11H8ClN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H

InChI Key

VJNKARHHXUXBIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

This Example was carried out in the same manner as Example 1, except that 5.0 g (0.032 mol) of 2-chloro-phenyl boronic acid, 10.0 g (0.064 mol) of 4-bromopyridine, 150□ of tetrahydrofuran and 2M potassium carbonate solution (20□) were added and then 0.37 g (3 mol %) of palladium tetrakistriphenylphosphine [(pd(PPh3)4] was used as a catalyst. Finally, after the resulting solution was heated to reflux at 80° C. for 24 hours, the 4-(2-chloro-phenyl)pyridine was isolated. The yield was 50%.
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palladium tetrakistriphenylphosphine
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